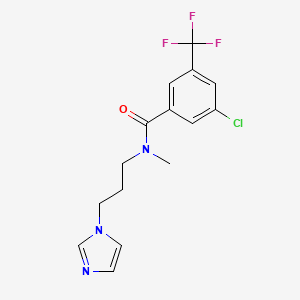
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide, also known as CDMQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse range of biological activities. CDMQ has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, this compound has also been shown to exhibit a variety of other biochemical and physiological effects. For example, studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide for use in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to be stable under a variety of conditions, making it a reliable compound for use in experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential areas of future research for N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide. One area of interest is the development of new anticancer therapies based on the compound's cytotoxic effects. Additionally, further investigation into the compound's mechanism of action could lead to the development of new treatments for neurological disorders. Finally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and other properties.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The most common method of synthesis involves the condensation of 3-chloro-4-methoxyaniline with 2,4-pentanedione in the presence of a catalyst such as acetic acid. The resulting product is then reacted with dimethylamine and quinoline-3-carboxylic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has shown promise for this compound is in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-16(9-13-5-7-15(25-3)11-18(13)22-12)20(24)23(2)14-6-8-19(26-4)17(21)10-14/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVANOPEWBJDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)N(C)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[(2,3-Dimethylcyclohexyl)amino]propylsulfanyl]acetonitrile](/img/structure/B7663891.png)
![2-[[(3-Bromothiophene-2-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B7663899.png)
![2,4-Dimethyl-6-[[5-(4-methylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]pyrimidine](/img/structure/B7663901.png)
![2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7663911.png)
![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)
![N-[1-(3-methylbutyl)pyrazol-3-yl]-3-(5-methylfuran-2-yl)morpholine-4-carboxamide](/img/structure/B7663928.png)

![N-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl]propanamide](/img/structure/B7663936.png)
![2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide](/img/structure/B7663942.png)
![N-methyl-2-[[2-(2-methylfuran-3-yl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7663949.png)
![2,2-dimethyl-N-[(1-propan-2-yltetrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7663972.png)
![3-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]pyridine](/img/structure/B7663974.png)

